

Commercial availability and suppliers of 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-1,2-diaminobenzene

Cat. No.: B1303754

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An In-depth Technical Guide to **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential applications of **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene**, a key building block in medicinal chemistry and materials science. The inclusion of two trifluoromethyl groups on the phenylenediamine core significantly influences its chemical properties, making it a valuable synthon for the development of novel therapeutic agents and advanced materials.

Commercial Availability and Suppliers

3,5-Bis(trifluoromethyl)-1,2-diaminobenzene (CAS No. 367-65-7) is readily available from a range of chemical suppliers. The compound, with a molecular formula of $C_8H_6F_6N_2$ and a molecular weight of 244.14 g/mol, is typically supplied as a solid.^[1] Researchers can source this chemical from major distributors, with varying purities and quantities to suit laboratory-scale research and larger development projects.

Table 1: Commercial Suppliers of **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene**

Supplier	Catalog Number(s)	Purity	Available Quantities
Thermo Fisher Scientific (Alfa Aesar)	L18180	97%	1 g, 5 g
Sigma-Aldrich	MNO000020	Not specified	1 g
Santa Cruz Biotechnology	sc-280383	Not specified	1 g, 5 g, 10 g
BLDpharm	BD138385	≥97.0% (GC)	1 g, 5 g, 25 g
Crescent Chemical Company	MNO000020-1G	Not specified	1 g
Echemi	Varies by supplier	Varies	Varies

Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

Synthetic Approaches: Experimental Protocol

While a definitive, publicly available, step-by-step protocol for the synthesis of **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene** is not readily found in the searched literature, a plausible and efficient synthetic route can be inferred from the preparation of structurally similar compounds, such as N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine.^{[2][3]} The most probable synthetic pathway involves a two-step process: a nucleophilic aromatic substitution to introduce a nitro group, followed by a reduction to the diamine.

A general experimental protocol based on this analogous synthesis is outlined below:

Step 1: Synthesis of 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene

A likely precursor for the target molecule is 1,2-dinitro-3,5-bis(trifluoromethyl)benzene. The synthesis would likely proceed via a nucleophilic aromatic substitution reaction on a suitable starting material like 1,3-bis(trifluoromethyl)benzene.

Step 2: Reduction to **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene**

The dinitro compound is then reduced to the corresponding diamine. Catalytic hydrogenation is a common and effective method for this transformation.

Illustrative Experimental Protocol:

- Materials: 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene, Palladium on carbon (Pd/C) catalyst (e.g., 10%), Ethanol or other suitable solvent, Hydrogen gas.
- Procedure:
 - In a hydrogenation vessel, dissolve 1,2-Dinitro-3,5-bis(trifluoromethyl)benzene in a suitable solvent such as ethanol.
 - Add a catalytic amount of Pd/C to the solution.
 - Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
 - Introduce hydrogen gas to the desired pressure.
 - Stir the reaction mixture vigorously at room temperature or with gentle heating.
 - Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.
 - Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
 - Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
 - Concentrate the filtrate under reduced pressure to yield the crude **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene**.
 - The crude product can be further purified by recrystallization or column chromatography to obtain the desired purity.

Applications in Drug Development and Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl motif is a key pharmacophore in a variety of biologically active molecules due to the unique properties conferred by the trifluoromethyl groups, such as increased metabolic stability and enhanced binding affinity.

Anticancer Activity

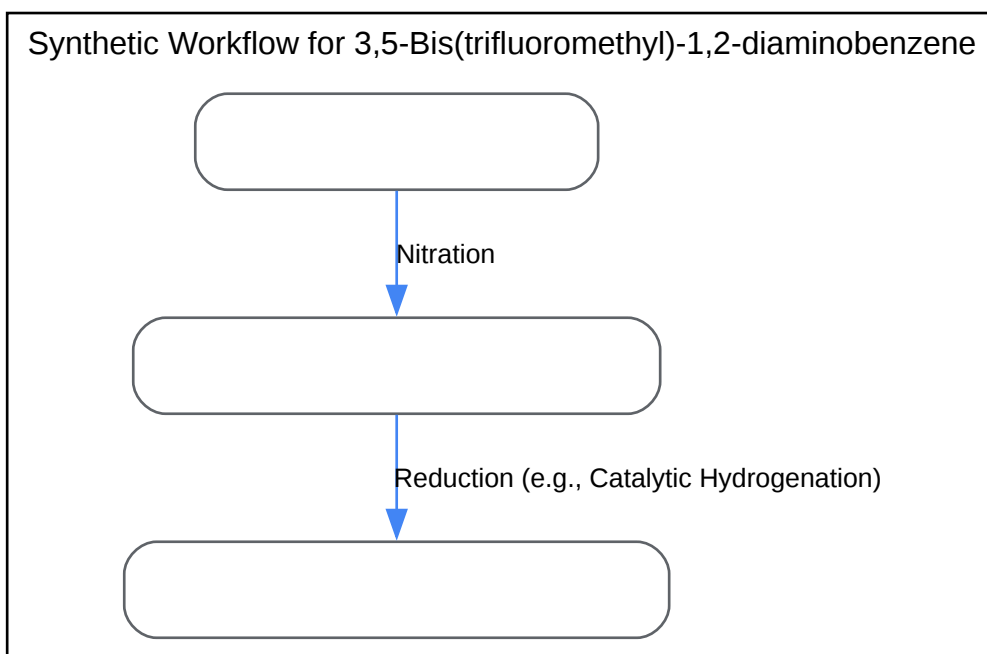
A notable application of a derivative of 3,5-bis(trifluoromethyl)phenyl is in the development of novel anticancer agents. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit the growth of liver tumor cells.^[4] This compound directly binds to Hepatocyte Nuclear Factor 4 alpha (HNF 4 α), leading to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.^[4] The inhibition of STAT3 signaling ultimately induces apoptosis in cancer cells.^[4]

Kinase Inhibition

The 3,5-bis(trifluoromethyl)phenyl moiety is also incorporated into potent kinase inhibitors. Derivatives containing this group have demonstrated significant inhibitory activity against various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).^[5] The strong electron-withdrawing nature of the trifluoromethyl groups can enhance the binding of these inhibitors to the kinase domain.

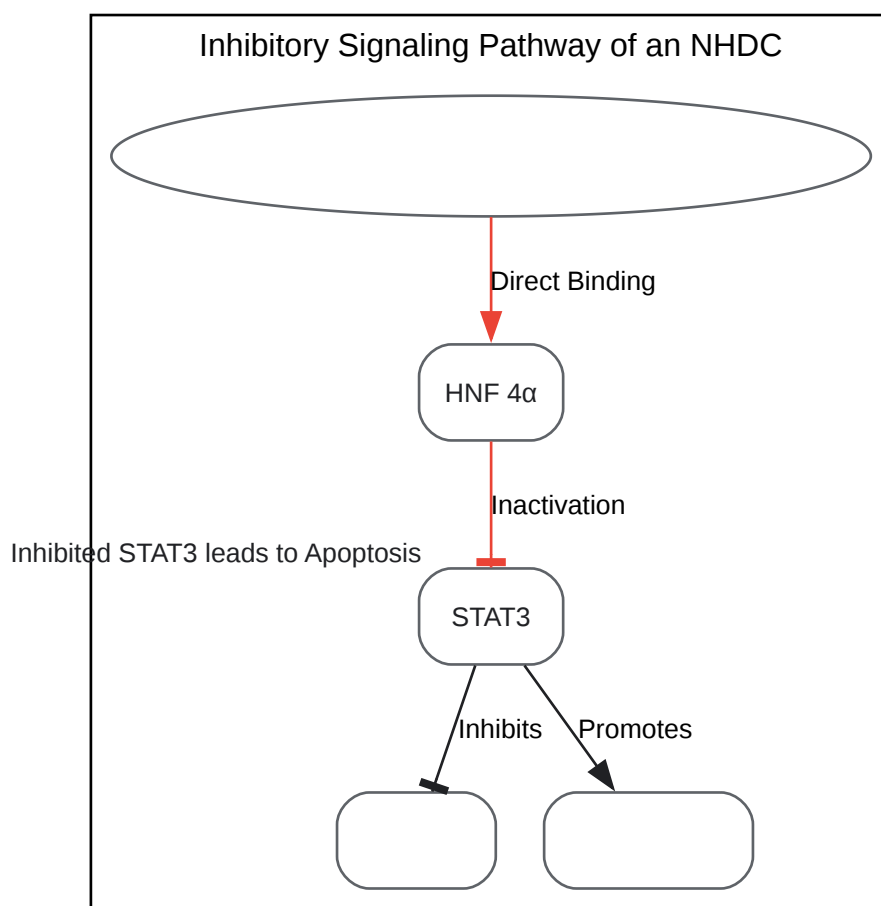
Signaling Pathway and Experimental Workflow Visualization

To visually represent the logical relationships and workflows discussed, the following diagrams have been generated using the DOT language.



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A plausible synthetic workflow for **3,5-Bis(trifluoromethyl)-1,2-diaminobenzene**.



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Inhibitory signaling pathway of a derivative of 3,5-bis(trifluoromethyl)phenyl in liver cancer cells.

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